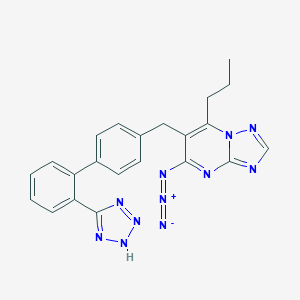

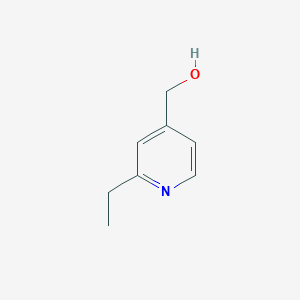

(2-Ethylpyridin-4-yl)methanol

Overview

Description

“(2-Ethylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of “(2-Ethylpyridin-4-yl)methanol” and similar compounds often involves complex chemical reactions. For instance, methanol can be produced from biomass-based syngas using a thermodynamic model . The process involves the use of catalysts and specific temperature and pressure conditions .Molecular Structure Analysis

The molecular structure of “(2-Ethylpyridin-4-yl)methanol” consists of a pyridine ring with an ethyl group and a methanol group attached to it. The exact structure can be represented by the SMILES stringCCc1ccc(CO)nc1 .

Scientific Research Applications

Anticancer and Antimicrobial Applications

“(2-Ethylpyridin-4-yl)methanol” has been used in the synthesis of new compounds with promising anticancer and antimicrobial activities . For instance, it has been used in the synthesis of new (E)‐N′‐Benzylidene‐2‐(2‐ethylpyridin‐4‐yl)‐4‐methylthiazole‐5‐carbohydrazides . These compounds have shown promising results in the fight against various types of cancer and microbial infections .

Synthesis of Aromatic Ketones

This compound has been used in the synthesis of aromatic ketones, particularly the pyridin-2-yl-methanone motifs . Aromatic ketones are important pharmaceutical intermediates, and the synthetic methods for these compounds have gained extensive attention in recent years .

Copper Catalysis

“(2-Ethylpyridin-4-yl)methanol” has been used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .

Synthesis of Antimicrobial Compounds

A series of new 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carbox-amide derivatives were synthesized and evaluated for their in vitro antimicrobial activities . Some of these compounds have shown promising antimicrobial activities against both bacterial and fungal pathogens .

properties

IUPAC Name |

(2-ethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRUOPWMFMXHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylpyridin-4-yl)methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)